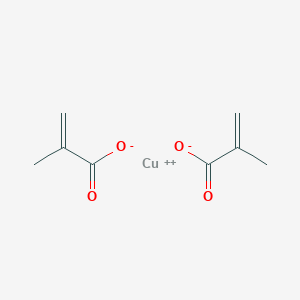

Copper(2+) methacrylate

Vue d'ensemble

Description

Copper(2+) methacrylate is a coordination compound where copper ions are coordinated with methacrylate anions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Copper(2+) methacrylate can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with methacrylic acid in the presence of a base like sodium hydroxide. The reaction typically proceeds as follows:

CuSO4+2CH2=C(CH3)COOH+2NaOH→Cu(CH2=C(CH3)COO)2+Na2SO4+2H2O

The reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, this compound is often produced using similar methods but on a larger scale. The process involves the continuous addition of copper(II) salts and methacrylic acid to a reactor, followed by the addition of a base to maintain the pH. The product is then separated, washed, and dried to obtain the final compound.

Analyse Des Réactions Chimiques

Reaction Conditions

-

General synthesis : Copper(II) methacrylate reacts with imidazole derivatives (e.g., 2-methyl-, 4-methyl-, 2-ethyl-, and 2-isopropylimidazole) in a 1:2 molar ratio in solvents like methanol, ethanol, or DMF, followed by slow evaporation at room temperature .

-

Product diversity : Five complexes were isolated:

-

[Cu(2-MeIm)₂(Macr)₂] (1 )

-

[Cu(4-MeIm)₂(Macr)₂(H₂O)] (2 )

-

[Cu(2-EtIm)₂(Macr)₂] (3 )

-

[Cu(2-EtIm)₂(Macr)₂]·H₂O (4 )

-

[Cu(2-iPrIm)₂(Macr)₂]·CH₃OH (5 )

-

Geometric and Structural Insights

-

Key observation : The position of substituents on imidazole (e.g., 2- vs. 4-methyl) dictates geometry. 4-MeIm induces square-pyramidal geometry due to steric hindrance, while 2-substituted imidazoles favor octahedral coordination .

Electrochemical Behavior

Cyclic voltammetry reveals redox activity in these complexes:

Reduction Peaks

| Complex | Reduction Potentials (V vs. Ag/AgCl) | Assignment |

|---|---|---|

| 1 | -0.42, -0.89 | Cu(II)/Cu(I), Cu(I)/Cu(0) |

| 2 | -0.38, -0.85 | Cu(II)/Cu(I), Cu(I)/Cu(0) |

| 4 | -0.45, -0.92 | Cu(II)/Cu(I), Cu(I)/Cu(0) |

-

Trend : Cathodic shifts in reduction potentials correlate with electron-donating substituents on imidazole ligands .

-

Stabilization : Ligands in 1 , 2 , and 4 stabilize Cu(I) intermediates, evidenced by well-defined reduction peaks .

Supramolecular Interactions

Hydrogen bonding drives the formation of extended networks:

Hydrogen Bond Parameters

| Complex | Interaction | Bond Length (Å) | Network Dimensionality |

|---|---|---|---|

| 1 | O2–N2″ | 2.782 | 1D chains |

| 3 | N–O | 2.65–2.89 | 2D layers |

| 4 | O–H (H₂O) | 2.71–2.95 | 3D framework |

-

Role of solvent : Crystallization solvents (H₂O in 4 , CH₃OH in 5 ) enhance dimensionality by introducing additional H-bond donors .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows stability up to 200–250°C, followed by stepwise decomposition:

| Complex | Decomposition Steps (°C) | Residual Mass (%) |

|---|---|---|

| 1 | 220, 310, 450 | 18.5 (CuO) |

| 2 | 205, 290, 430 | 20.1 (CuO) |

| 3 | 235, 325, 460 | 17.8 (CuO) |

-

Mechanism : Initial loss of crystallization solvents (e.g., H₂O in 4 ), followed by ligand decomposition and final CuO residue .

Comparative Reactivity with Acrylate Analogues

Copper methacrylate complexes differ from acrylate counterparts:

| Property | Methacrylate Complexes | Acrylate Complexes |

|---|---|---|

| Geometric Isomerism | Trans (2-MeIm), cis (2-EtIm) | Mixed cis/trans isomers |

| Supramolecular Dimensionality | Higher (H-bond-rich) | Lower |

Applications De Recherche Scientifique

Catalytic Applications

Copper(II) methacrylate has shown promise as a catalyst in several chemical reactions. Its ability to facilitate redox reactions makes it an attractive option for organic synthesis.

1.1. Redox Catalysis

Research indicates that Cu(MA)₂ can effectively catalyze oxidation reactions. For instance, studies have demonstrated that copper(II) complexes enhance the production of methyl halides (CH₃Br and CH₃Cl) from organic compounds in the presence of hydrogen peroxide and sunlight, suggesting a photochemical pathway that could be harnessed for environmental applications .

1.2. Polymerization Initiator

Cu(MA)₂ is also utilized in polymer chemistry as an initiator for controlled radical polymerization processes. Its ability to mediate copolymerization reactions allows for the synthesis of diverse polymeric materials with tailored properties .

Materials Science

Copper(II) methacrylate is significant in the development of advanced materials, particularly in the production of composites and coatings.

2.1. Antimicrobial Composites

Recent studies have reported the use of Cu(MA)₂ in creating antimicrobial fibers through electrospinning techniques. These fibers, made from methacrylic acid-methyl methacrylate copolymers, exhibited significant antibacterial properties against pathogens such as Pseudomonas aeruginosa. The fibers demonstrated an adsorption capacity for Cu(II), leading to enhanced antimicrobial activity .

2.2. Modification of Electrodes

Cu(MA)₂-based copolymers have been tested as modifiers for glassy carbon electrodes in electroanalytical applications. The incorporation of copper into the polymer matrix enhances the electrochemical properties, making these materials suitable for sensors and biosensors .

Biomedical Applications

The biological activities of copper complexes have led to their exploration in medical applications, particularly concerning their antimicrobial and anticancer properties.

3.1. Antitumor Activity

Research has highlighted the potential antitumor effects of copper(II) complexes, including those formed with methacrylate ligands. Studies suggest that these complexes can inhibit tumor cell proliferation, making them candidates for further development as therapeutic agents .

3.2. Antimicrobial Properties

Copper(II) methacrylate has been evaluated for its antimicrobial efficacy against various bacteria and fungi. Its incorporation into polymers not only enhances mechanical properties but also imparts significant antimicrobial activity, which is beneficial for medical devices and packaging materials .

Case Studies

Mécanisme D'action

The mechanism of action of copper(2+) methacrylate involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with biological molecules, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial and antitumor applications, where the generation of ROS can lead to the destruction of harmful cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Copper(2+) acetate

- Copper(2+) sulfate

- Copper(2+) chloride

Uniqueness

Copper(2+) methacrylate is unique due to its ability to act as both a catalyst and an antimicrobial agent. Its methacrylate ligands provide additional functionality, allowing it to participate in polymerization reactions and form various polymeric materials. This versatility makes it a valuable compound in both research and industrial applications.

Propriétés

Numéro CAS |

19662-59-0 |

|---|---|

Formule moléculaire |

C8H12CuO5 |

Poids moléculaire |

251.72 g/mol |

Nom IUPAC |

copper;2-methylprop-2-enoate;hydrate |

InChI |

InChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |

Clé InChI |

KNFPRDCOGFJMLP-UHFFFAOYSA-L |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] |

SMILES canonique |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2] |

Key on ui other cas no. |

53721-10-1 19662-59-0 |

Pictogrammes |

Irritant |

Numéros CAS associés |

53721-10-1 19662-59-0 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.